1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide
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Overview
Description
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a benzhydryl group, a methoxy group, and a methylazetidine carboxamide moiety.
Preparation Methods
The synthesis of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzhydryl group: This step often involves the use of benzhydryl chloride or similar reagents under basic conditions.
Methoxylation and methylation:
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-methylazetidine-3-carboxamide: Similar structure but lacks the methoxy group.
1-benzhydryl-N-methylazetidine-3-carboxamide: Similar structure but lacks the methoxy group.
N-methoxy-N-methylazetidine-3-carboxamide: Similar structure but lacks the benzhydryl group.
These comparisons highlight the unique features of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide, such as the presence of both the benzhydryl and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
359402-66-7 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2/c1-20(23-2)19(22)17-13-21(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
InChI Key |
SPJRAPIZGNKNHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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